2-Chloro-8-ethylquinoline-3-methanol

Overview

Description

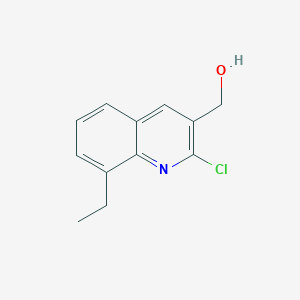

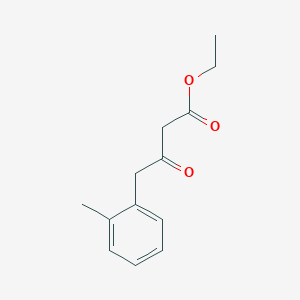

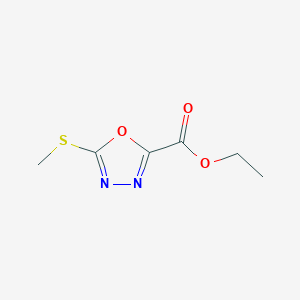

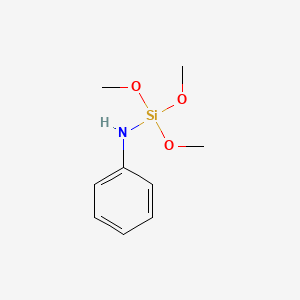

“2-Chloro-8-ethylquinoline-3-methanol” is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The molecular structure of “2-Chloro-8-ethylquinoline-3-methanol” is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound. This core is substituted at the 2nd position by a chlorine atom, at the 8th position by an ethyl group, and at the 3rd position by a methanol group .Physical And Chemical Properties Analysis

“2-Chloro-8-ethylquinoline-3-methanol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available data.Scientific Research Applications

Synthesis and Reactivity

- Chemical Synthesis : The study of quinoline derivatives involves various synthetic approaches, including the synthesis of chloroquinoline carboxylic acid esters under specific conditions, which can serve as a basis for synthesizing related compounds (Ukrainets, Gorokhova, & Sidorenko, 2005).

- Catalytic Reactions : Novel ruthenium-catalyzed dehydrogenative synthesis methods have been developed for 2-arylquinazolines starting from aminoaryl methanols, demonstrating the utility of quinoline derivatives in catalysis (Chen et al., 2014).

Material Science and Chemosensors

- Fluorescent Chemosensors : Quinoline derivatives have been designed as semirigid molecules for selective fluorescent sensing of metal ions, indicating their potential in developing sensitive detection methods for specific ions (Tang et al., 2008).

- Photophysical Properties : The synthesis and study of novel chloroquinoline-based chalcone derivatives containing the 1,2,3-triazole moiety have explored their absorbance and fluorescence spectra, contributing to our understanding of their photophysical properties and potential applications in materials science (Singh, Sindhu, & Khurana, 2015).

Biological and Pharmaceutical Applications

- Antimicrobial Activity : Quinoline derivatives have demonstrated antimicrobial potentials, suggesting their application in developing new pharmaceuticals and natural preservatives against foodborne bacteria (Kim et al., 2014).

- Antibacterial and Antioxidant Properties : Synthesized 2-chloroquinoline-3-carbaldehyde derivatives have shown potent antibacterial activity against various bacterial strains and moderate antioxidant activity, indicating their potential in pharmaceutical applications (Zeleke et al., 2020).

properties

IUPAC Name |

(2-chloro-8-ethylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-6,15H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRABYCMGNNSUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640649 | |

| Record name | (2-Chloro-8-ethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-8-ethylquinolin-3-yl)methanol | |

CAS RN |

1017429-39-8 | |

| Record name | (2-Chloro-8-ethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B1629502.png)